An In-depth Technical Guide to 6-Methyl-1-heptene: Physicochemical Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 6-Methyl-1-heptene: Physicochemical Properties, Synthesis, and Reactivity
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the precise architecture of molecular building blocks is paramount. Branched aliphatic alkenes, such as 6-methyl-1-heptene, represent a critical class of synthons. Their utility stems from the versatile reactivity of the terminal double bond, which allows for the stereospecific and regioselective introduction of functional groups, and the influence of the alkyl branching on the physicochemical properties of derivative molecules.[1][2] This iso-octene isomer (CAS 5026-76-6, IUPAC name: 6-methylhept-1-ene) is a valuable, non-conjugated terminal alkene that serves as a precursor for primary alcohols, aldehydes, and other functionalized long-chain alkanes.
This technical guide offers a comprehensive examination of 6-methyl-1-heptene, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, reactivity, and analytical characterization, explaining the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties is the foundation of its effective use in a laboratory setting, dictating choices in solvent systems, reaction temperatures, and purification methods. 6-Methyl-1-heptene is a clear, colorless liquid with a characteristic petroleum-like odor.[3] It is less dense than water and insoluble in it, necessitating the use of biphasic systems or organic solvents for reactions involving aqueous reagents.[3]
Physical and Chemical Properties Summary
The key physicochemical data for 6-methyl-1-heptene are summarized in Table 1 for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | 6-methylhept-1-ene | [3] |
| CAS Number | 5026-76-6 | [4] |
| Molecular Formula | C₈H₁₆ | [4] |
| Molecular Weight | 112.21 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 0.7125 g/cm³ at 20 °C | [3] |
| Boiling Point | 112.4 - 113.2 °C at 760 mmHg | [3] |
| Melting Point | -103.01 °C (estimate) | [3] |
| Flash Point | 15.5 °C (closed cup) | [3] |
| Refractive Index (n_D) | 1.411 at 20 °C | [3] |
| Solubility | Insoluble in water; miscible with alcohols, ethers | [3] |
| Vapor Pressure | 25.2 mmHg | [3] |
Safety and Handling
6-Methyl-1-heptene is a highly flammable liquid and vapor (GHS Category 2).[3] All handling procedures must be conducted in a well-ventilated area, preferably a fume hood, and away from all sources of ignition. Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and appropriate gloves, is mandatory.
-
Hazard Statements: H225 (Highly flammable liquid and vapor)
-
Precautionary Measures: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]
Synthesis of 6-Methyl-1-heptene
The synthesis of a terminal alkene with a specific branching pattern requires a strategic approach that guarantees the position of the double bond, avoiding the formation of isomeric mixtures common in elimination reactions.[5] Two robust and widely adopted methods for this purpose are the Wittig reaction and the Grignard reaction.
Synthesis via Wittig Reaction
The Wittig reaction is a superior method for unambiguously forming a C=C bond.[1][5] It utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. For the synthesis of 6-methyl-1-heptene, the logical disconnection is between C1 and C2, requiring the reaction of formaldehyde with the ylide derived from isopentyltriphenylphosphonium bromide.
Caption: Workflow for the synthesis of 6-Methyl-1-heptene via the Wittig Reaction.
Experimental Protocol: Wittig Synthesis of 6-Methyl-1-heptene
-
Part A: Preparation of Isopentyltriphenylphosphonium Bromide.
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add triphenylphosphine (1.0 eq) and toluene.
-
Heat the solution to reflux.
-
Add 1-bromo-3-methylbutane (1.05 eq) dropwise over 30 minutes.
-
Maintain reflux for 24 hours, during which the phosphonium salt will precipitate as a white solid.
-
Cool the mixture to room temperature, and collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
-
Part B: Wittig Olefination.
-
Suspend the dried isopentyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under nitrogen.[6]
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of formaldehyde (1.1 eq, generated from paraformaldehyde by cracking or using a commercially available solution in an organic solvent) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using hexane as the eluent to yield pure 6-methyl-1-heptene.
-
Causality Insight: The choice of a non-stabilized ylide (generated from an alkyl halide) is critical as it favors the formation of the desired alkene with high yield, even from a simple aldehyde like formaldehyde.[7] Anhydrous THF is the solvent of choice because it is aprotic and effectively solvates the phosphonium salt and the intermediate ylide.[6] n-Butyllithium is a sufficiently strong base to deprotonate the phosphonium salt to form the reactive ylide.[2]
Reactivity of the Terminal Alkene
The terminal C=C double bond is the locus of reactivity in 6-methyl-1-heptene, making it an excellent substrate for addition reactions. A particularly valuable transformation for drug development professionals is its conversion to the corresponding primary alcohol, 6-methyl-1-heptanol, which can serve as a handle for further functionalization.
Hydroboration-Oxidation to 6-Methyl-1-heptanol
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene.[8] This is a cornerstone reaction in organic synthesis because it provides regiochemical control that is complementary to acid-catalyzed hydration, yielding the terminal alcohol from a terminal alkene.
Mechanism Rationale: The regioselectivity is dictated by both steric and electronic factors in the first step (hydroboration). The boron atom, being the more sterically demanding part of the borane reagent, preferentially adds to the less hindered carbon of the double bond (C1). Electronically, the addition proceeds through a four-membered transition state where the boron (electrophile) adds to the carbon that can better accommodate a partial positive charge, which is also C1.[8] The subsequent oxidation step proceeds with retention of configuration, replacing the C-B bond with a C-OH bond at the same position.[9]
Caption: Workflow for the anti-Markovnikov hydration of 6-Methyl-1-heptene.
Experimental Protocol: Hydroboration-Oxidation of 6-Methyl-1-heptene
-
To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 6-methyl-1-heptene (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add borane-tetrahydrofuran complex (BH₃•THF, ~0.35 eq of BH₃, typically 1.0 M solution) dropwise via syringe. The reaction is exothermic; maintain the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the complete formation of the trialkylborane.
-
Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M aqueous sodium hydroxide (NaOH) solution, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂). Control the rate of addition to keep the internal temperature below 40 °C.
-
After the addition is complete, allow the biphasic mixture to stir at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.
-
Cool the mixture to room temperature. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography or distillation to yield pure 6-methyl-1-heptanol.
Causality Insight: BH₃ is a highly reactive, toxic gas that exists as a dimer (B₂H₆). Using it as a complex with THF stabilizes the borane as a Lewis acid-base adduct, making it safer and easier to handle while maintaining its reactivity.[10][11][12] The oxidation step uses basic hydrogen peroxide because the hydroperoxide anion (HOO⁻) is a potent nucleophile that attacks the electron-deficient boron atom, initiating the rearrangement that leads to the alcohol.[8]
Spectroscopic and Spectrometric Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on established chemical shift principles and predictive algorithms, the following spectra are expected.[13][14]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 5.85-5.75 (m, 1H): This multiplet (typically a doublet of doublet of triplets) corresponds to the internal vinyl proton (-CH=). Its complex splitting arises from coupling to the two geminal vinyl protons and the two adjacent allylic protons.
-
δ 5.00-4.90 (m, 2H): This region contains the signals for the two terminal vinyl protons (=CH₂). They are diastereotopic and will appear as two distinct multiplets (a doublet of doublets and a doublet of triplets).
-
δ 2.05 (q, J=7.0 Hz, 2H): The allylic protons (-CH₂-CH=) appear as a quartet due to coupling with the adjacent methylene group.
-
δ 1.55 (m, 1H): The methine proton (-CH(CH₃)₂) is a multiplet due to coupling with the six methyl protons and the adjacent methylene group.
-
δ 1.40-1.15 (m, 4H): The two non-equivalent methylene groups in the alkyl chain will appear as overlapping multiplets in this region.
-
δ 0.88 (d, J=6.6 Hz, 6H): The six protons of the two equivalent methyl groups in the isopropyl moiety appear as a doublet, split by the single methine proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ 139.2: Vinylic carbon (-CH=)
-
δ 114.3: Terminal vinylic carbon (=CH₂)
-
δ 38.5: C5 methylene group (-CH₂-)
-
δ 33.8: C3 (allylic) methylene group (-CH₂-)
-
δ 28.9: C6 methine group (-CH(CH₃)₂)
-
δ 26.5: C4 methylene group (-CH₂-)
-
δ 22.6: C7 and C8 methyl carbons (-CH(CH₃)₂)
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. For 6-methyl-1-heptene, the spectrum is dominated by absorptions from the terminal alkene and the alkane backbone.
-
3077 cm⁻¹ (medium): =C-H Stretch. This absorption, appearing just above 3000 cm⁻¹, is diagnostic for C(sp²)-H bonds and clearly indicates the presence of the alkene moiety.[15][]
-
2955, 2925, 2870 cm⁻¹ (strong): -C-H Stretch. These strong bands below 3000 cm⁻¹ are characteristic of C(sp³)-H bonds in the alkyl chain.
-
1641 cm⁻¹ (medium): C=C Stretch. This band confirms the presence of the carbon-carbon double bond.[15]
-
1465 cm⁻¹ (medium): -CH₂- Scissoring and -CH₃ Asymmetric Bend.
-
993 & 910 cm⁻¹ (strong): =C-H Out-of-Plane Bending (Wag). These two strong absorptions are highly characteristic of a monosubstituted (terminal) alkene (-CH=CH₂).[][17]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which helps elucidate the structure.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 112. However, for branched alkanes and alkenes, this peak can be weak or absent due to rapid fragmentation.[4]
-
Key Fragmentation Pathways: Fragmentation is driven by the formation of stable carbocations.
-
Allylic Cleavage: The most significant fragmentation for alkenes is the cleavage of the bond allylic to the double bond (the C3-C4 bond). This results in a highly stable, resonance-stabilized allylic cation. Loss of a C₄H₉• radical (57 amu) would lead to a fragment at m/z = 55 .
-
Cleavage at the Branch Point: Branched alkanes readily fragment at the branch point to form the most stable carbocation. Cleavage of the C5-C6 bond results in the loss of an isopropyl radical (•CH(CH₃)₂, 43 amu), leading to a prominent peak at m/z = 69 . Alternatively, loss of a C₅H₁₁• radical (71 amu) gives the stable secondary isopropyl cation at m/z = 43 .
-
McLafferty Rearrangement: While possible, this rearrangement is less dominant than the fragmentation pathways that produce highly stable secondary and allylic carbocations.
-
Analysis of the NIST database mass spectrum for 6-methyl-1-heptene confirms these patterns, with major peaks observed at m/z = 43, 56 (from a rearrangement), and 55, consistent with the expected fragmentation.[4]
Applications in Research and Drug Development
While 6-methyl-1-heptene itself is not a therapeutic agent, it and its derivatives are valuable intermediates. The incorporation of branched alkyl chains is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[1][2]
-
Lipophilicity and Pharmacokinetics: Changing the size and branching of an alkyl group can fine-tune a drug candidate's lipophilicity (logP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A branched chain, like the isoheptyl group, can increase solubility in lipid membranes while potentially hindering metabolic attack compared to a linear chain.[1]
-
Receptor Binding: The specific three-dimensional shape of a branched alkyl group can be used to optimize the fit of a ligand into the hydrophobic pocket of a target protein or enzyme, thereby enhancing binding affinity and potency.[1]
-
Chemical Intermediate: The primary alcohol derivative, 6-methyl-1-heptanol, is used as a chemical intermediate and as a flavor and fragrance agent.[8][12] It serves as a precursor for the synthesis of esters and other compounds used in plasticizers and surfactants.[10][11] Its presence in natural sources like tobacco plants and castoreum suggests potential roles in chemical signaling that could be explored in biochemical research.[10][18]
Conclusion
6-Methyl-1-heptene is a structurally simple yet synthetically powerful building block. Its value lies in the predictable reactivity of its terminal double bond, which allows for controlled functionalization via reactions like hydroboration-oxidation. A comprehensive understanding of its physicochemical properties, safety profile, and spectroscopic signatures is essential for its effective and safe utilization. The synthetic protocols and mechanistic insights provided in this guide are designed to empower researchers in chemistry and drug development to confidently employ this versatile intermediate in the construction of more complex and high-value molecules.
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